molecular formula C6H8N2O2 B8601145 Cyanomethylcarbamic acid allyl ester

Cyanomethylcarbamic acid allyl ester

Cat. No.: B8601145
M. Wt: 140.14 g/mol
InChI Key: RBJXEUBACPVYLJ-UHFFFAOYSA-N
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Description

Cyanomethylcarbamic acid allyl ester (CAS: Not explicitly listed; structurally related to "(1-Cyanobenzyl)carbamic acid allyl ester" in ) is a carbamate ester featuring an allyloxy group and a cyanomethyl substituent on the carbamate nitrogen. Its molecular formula is approximately C${12}$H${12}$N$2$O$2$ based on NMR data from . This compound is synthesized via a reaction involving allyl carbamate, benzaldehyde, trimethylsilyl cyanide, and BF$3$·OEt$2$, yielding a low 5% product . Its structural uniqueness lies in the combination of a reactive allyl ester and a polar nitrile group, making it useful as an intermediate in organic synthesis.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

prop-2-enyl N-(cyanomethyl)carbamate

InChI

InChI=1S/C6H8N2O2/c1-2-5-10-6(9)8-4-3-7/h2H,1,4-5H2,(H,8,9)

InChI Key

RBJXEUBACPVYLJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NCC#N

Origin of Product

United States

Comparison with Similar Compounds

Carbamate Esters with Allyl Groups

Compound Molecular Formula Key Functional Groups Synthesis Yield Applications/Reactivity Reference
Cyanomethylcarbamic acid allyl ester C${12}$H${12}$N$2$O$2$ Allyl ester, nitrile, carbamate 5% Organic synthesis intermediate
Ethyl Cyanomethylcarbamate C$5$H$8$N$2$O$2$ Ethyl ester, nitrile, carbamate Not specified Potential agrochemical/pharmaceutical precursor
Allyl cinnamate C${12}$H${12}$O$_2$ Allyl ester, cinnamoyl group High (commercial) Flavoring agent, fragrance component
Allyl acrylate C$6$H$8$O$_2$ Allyl ester, acrylate Not specified Polymer crosslinking agent

Key Observations :

  • Reactivity: The allyl group in this compound enables participation in allylic substitution or elimination reactions, similar to allyl acrylate . However, the nitrile group may confer distinct reactivity in nucleophilic additions or cyclizations.
  • Yield : Its low synthesis yield contrasts with higher yields (~40–44%) for galacturonic acid-derived allyl esters synthesized via acid chlorides .

Carbamate vs. Non-Carbamate Allyl Esters

Compound Core Structure Stability/Applications Reference
This compound Carbamate Labile under basic conditions; used in niche syntheses
Oxalic acid allyl tetradecyl ester Oxalate ester Stable; identified in environmental biosurfactants
Sulfurous acid allyl ester Sulfur-containing ester Reactive in garlic-derived antimicrobial agents

Key Observations :

  • Carbamates like this compound are more hydrolytically labile than oxalate or sulfurous acid esters due to the carbamate’s susceptibility to nucleophilic attack .

Comparison :

  • This compound’s synthesis is less efficient than other allyl esters due to competing side reactions in multi-component systems.

Physical and Spectral Properties

Compound Spectral Data (Key Features) Reference
This compound $^1$H NMR: δ 7.60–7.30 (Ar-H), 5.40–5.10 (CH=CH$_2$), 4.85 (NHCH)
Allyl cinnamate GC-MS: RT 23.82 (stearic acid allyl ester co-eluted)
Ethyl Cyanomethylcarbamate Molecular mass: 128.131 Da; ChemSpider ID: 98027

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